Belinostat amide

Overview

Description

. It is primarily used in the treatment of peripheral T-cell lymphoma (PTCL) and has shown promise in various experimental studies for its antiproliferative and cytotoxic activities.

Mechanism of Action

Target of Action

Belinostat Amide primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They alter acetylation levels of histone and non-histone proteins, thereby regulating multiple cellular processes and contributing to cancer cell proliferation and survival .

Mode of Action

This compound inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .

Biochemical Pathways

The inhibition of HDAC by this compound affects numerous signaling and metabolic pathways . The genes downregulated by this compound are potentially controlled by VEGFA, ERBB2, and DUSP2 master regulators . These changes can lead to altered gene expression, cell differentiation, cell-cycle arrest, and/or apoptosis .

Pharmacokinetics

This compound undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form various metabolites . The in vitro half-life of this compound is significantly longer than that of Belinostat , indicating that metabolism is the primary route of elimination . The majority of the drug is excreted renally as this compound metabolites .

Result of Action

The action of this compound results in significant reduction in cancer cell growth mediated through HDAC inhibition and apoptosis induction . It also leads to a significant reduction in cell viability and downregulation of stem cell and proliferation markers . In vitro, this compound caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes , and ultimately induced cell cycle arrest, inhibition of angiogenesis, and/or apoptosis of some transformed cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. This suggests that the efficacy of clinically used HDAC inhibitors in patients with colon cancer might be improved by complexation of HDAC inhibitors to a metal ion .

Biochemical Analysis

Biochemical Properties

Belinostat amide plays a crucial role in biochemical reactions by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn affects gene expression. This compound interacts with several enzymes, including histone deacetylases, and proteins involved in chromatin remodeling. The nature of these interactions is primarily inhibitory, as this compound prevents the removal of acetyl groups from lysine residues on histones and non-histone proteins .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. These effects are mediated through the accumulation of acetylated histones, which leads to increased expression of tumor-suppressor genes and other regulatory proteins. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by altering the acetylation status of key proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition results in the accumulation of acetylated histones and other proteins, leading to changes in gene expression. This compound also affects the expression of tumor-suppressor genes and other regulatory proteins, contributing to its therapeutic effects. The compound’s ability to induce cell cycle arrest and apoptosis is a direct consequence of its impact on histone acetylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain circumstances. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with this compound demonstrating sustained activity in inducing cell cycle arrest and apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, this compound can cause adverse effects, including hematologic toxicity and organ damage. Threshold effects have been observed, with a clear dose-response relationship evident in preclinical studies .

Metabolic Pathways

This compound is primarily metabolized by hepatic enzymes, including UGT1A1, CYP2A6, CYP2C9, and CYP3A4. These enzymes convert this compound into its metabolites, including belinostat glucuronide, belinostat acid, and other minor metabolites. The metabolic pathways involve glucuronidation, oxidation, and hydrolysis, which play a role in the compound’s clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, which facilitate its movement across cellular membranes and its distribution to target sites. This compound’s transport and distribution are critical for its therapeutic efficacy and its ability to reach and affect tumor cells .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and chromatin structure. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Belinostat amide can be synthesized through a multi-step process starting from benzaldehyde. The key steps include:

Addition Reaction: Benzaldehyde is reacted with sodium bisulfite to form a sulfonic acid derivative.

Sulfochlorination: The sulfonic acid derivative undergoes sulfochlorination using chlorosulfonic acid.

Sulfonamidation: Aniline is used to introduce the sulfonamide group.

Knoevenagel Condensation: This step involves the condensation of the sulfonamide derivative with a suitable aldehyde.

Amidation: The final step is the amidation with hydroxylamine to produce this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring the use of appropriate reaction conditions, and optimizing yield and purity through techniques such as gradient elution in HPLC.

Chemical Reactions Analysis

Types of Reactions: Belinostat amide undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be used to modify the hydroxyl group in the molecule.

Reduction: Reduction reactions can be employed to reduce specific functional groups.

Substitution: Substitution reactions are used to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Belinostat amide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

Biology: Investigated for its role in epigenetic regulation and gene expression modulation.

Medicine: Applied in the treatment of various cancers, particularly PTCL, due to its HDAC inhibitory activity.

Industry: Explored for its potential use in the development of new pharmaceuticals and biotechnological applications.

Comparison with Similar Compounds

Vorinostat: Used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: Applied in the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma.

Panobinostat: Used in the treatment of multiple myeloma and PTCL.

Belinostat amide stands out due to its efficacy and safety profile in PTCL treatment, making it a valuable addition to the arsenal of HDAC inhibitors.

Properties

IUPAC Name |

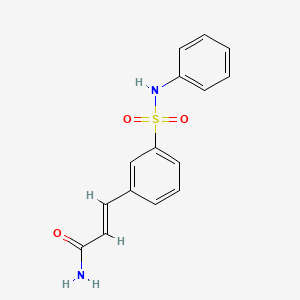

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVPQDAKKRMIOY-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-57-9 | |

| Record name | Belinostat amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is belinostat amide formed in the body?

A1: this compound is a Phase I metabolite of belinostat, formed primarily via reduction of the hydroxamic acid moiety in belinostat. [, , ] This metabolic transformation has been observed both in vitro using rat liver microsomes [] and in vivo in preclinical models and humans. [, ]

Q2: What is known about the excretion of this compound?

A2: Studies using radiolabeled belinostat in humans indicate that renal elimination is the primary route of excretion for belinostat and its metabolites. [] While belinostat glucuronide was the major metabolite found in urine, this compound was identified as the most abundant metabolite in feces, accounting for 6% of the administered radioactive dose. [] This suggests that while primarily renally cleared, a small portion of this compound might be excreted through the biliary route.

Q3: Are there analytical methods available to detect and quantify this compound in biological samples?

A3: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of belinostat and its metabolites, including this compound, in various biological matrices, including plasma. [, ] These methods offer the sensitivity and selectivity required for pharmacokinetic and metabolism studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)